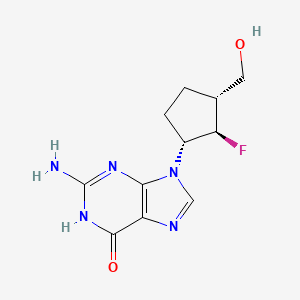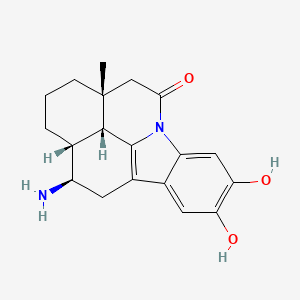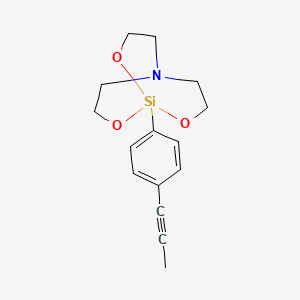
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(4-(1-propynyl)phenyl)- is a complex organosilicon compound It is part of the silatrane family, which is known for its unique cage-like structure that incorporates silicon, oxygen, nitrogen, and carbon atoms
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions usually require a controlled environment to ensure the stability of the intermediate and final products.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in the silatrane structure can participate in substitution reactions with different reagents, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The presence of the propynyl group allows for addition reactions, particularly with electrophiles.
Common reagents used in these reactions include mercury (II) salts, organometallic reagents, and various electrophiles. The major products formed depend on the specific reagents and conditions used but generally involve modifications to the silicon and propynyl groups .
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- has several scientific research applications:
Organic Synthesis: It serves as a reagent for the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential therapeutic applications, including as antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- involves its interaction with various molecular targets. The silicon atom in the silatrane structure can form stable complexes with different biomolecules, potentially disrupting their normal function. The propynyl group can also participate in reactions with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- include:
Phenylsilatrane: Another member of the silatrane family, known for its stability and reactivity.
Vinylsilatrane: A related compound with a vinyl group instead of a propynyl group, used in similar applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Propiedades
Número CAS |
128023-25-6 |
|---|---|
Fórmula molecular |
C15H19NO3Si |
Peso molecular |
289.40 g/mol |
Nombre IUPAC |
1-(4-prop-1-ynylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C15H19NO3Si/c1-2-3-14-4-6-15(7-5-14)20-17-11-8-16(9-12-18-20)10-13-19-20/h4-7H,8-13H2,1H3 |
Clave InChI |
DNMBQVICMRWJHI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


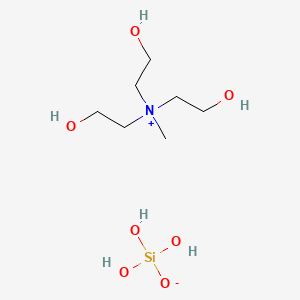
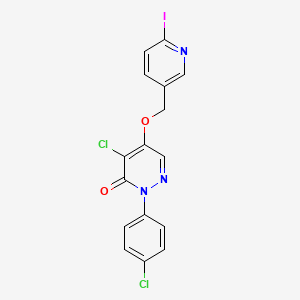

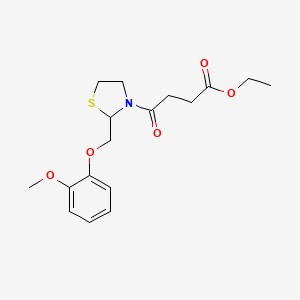

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
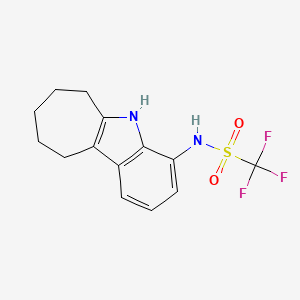
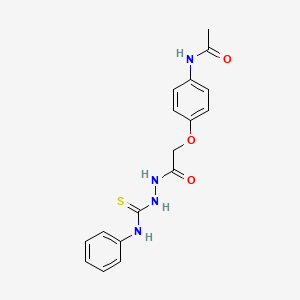
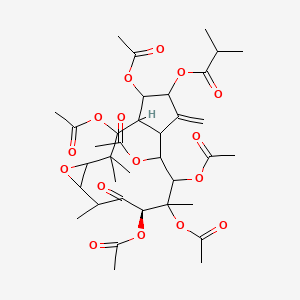
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


